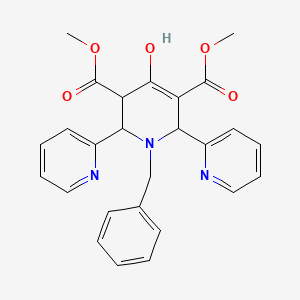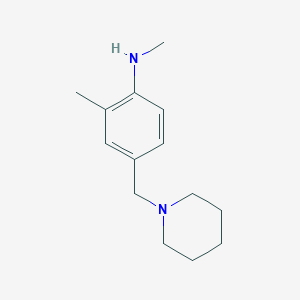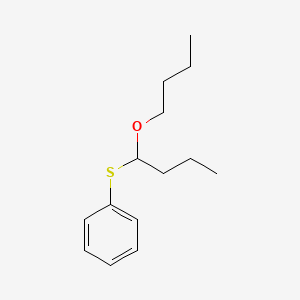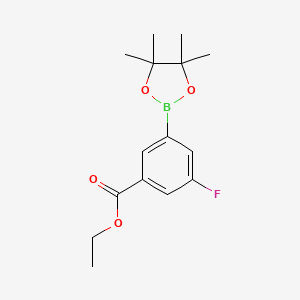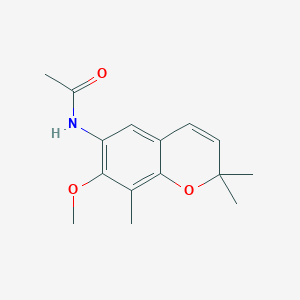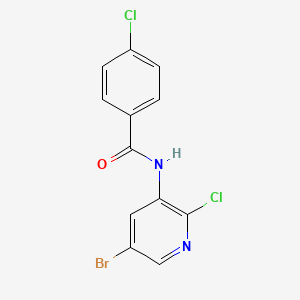
N1-(5-bromo-2-chloro-3-pyridyl)-4-chlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(5-bromo-2-chloro-3-pyridyl)-4-chlorobenzamide is a chemical compound with the molecular formula C12H8BrClN2O and a molecular weight of 311.56 g/mol . This compound is characterized by the presence of a bromine atom, a chlorine atom, and a pyridyl group attached to a benzamide structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N1-(5-bromo-2-chloro-3-pyridyl)-4-chlorobenzamide typically involves the reaction of 5-bromo-2-chloro-3-pyridine with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
N1-(5-bromo-2-chloro-3-pyridyl)-4-chlorobenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N1-(5-bromo-2-chloro-3-pyridyl)-4-chlorobenzamide is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(5-bromo-2-chloro-3-pyridyl)-4-chlorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
N1-(5-bromo-2-chloro-3-pyridyl)-4-chlorobenzamide can be compared with other similar compounds, such as:
- N1-(5-bromo-2-chloro-3-pyridyl)benzamide
- N-(5-bromo-2-chloropyridin-3-yl)benzenesulfonamide
These compounds share similar structural features but differ in their functional groups and overall chemical properties.
Properties
Molecular Formula |
C12H7BrCl2N2O |
|---|---|
Molecular Weight |
346.00 g/mol |
IUPAC Name |
N-(5-bromo-2-chloropyridin-3-yl)-4-chlorobenzamide |
InChI |
InChI=1S/C12H7BrCl2N2O/c13-8-5-10(11(15)16-6-8)17-12(18)7-1-3-9(14)4-2-7/h1-6H,(H,17,18) |
InChI Key |
RYGXHLFLXXUSJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(N=CC(=C2)Br)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


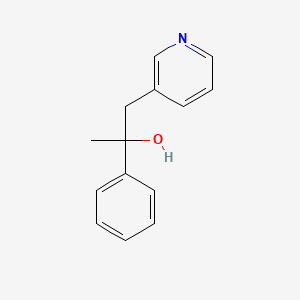
![4-[3-(4-aminophenyl)phenyl]aniline](/img/structure/B14009105.png)


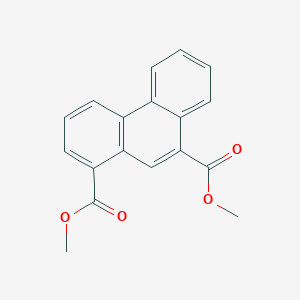
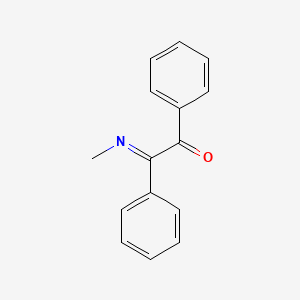

![Ethyl 5,7-dichloroimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B14009137.png)
